Home > Products > Screening Compounds P118142 > Denintuzumab mafodotin
Denintuzumab mafodotin - 1165741-01-4

Denintuzumab mafodotin

Catalog Number: EVT-10987269
CAS Number: 1165741-01-4
Molecular Formula: C52H83N7O13S
Molecular Weight: 1046.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Depatuxizumab/Denintuzumab mafodotin has been used in trials studying the treatment of Lymphoma, Gliosarcoma, Glioblastoma, Malignant Glioma, Squamous Cell Tumors, and Glioblastoma Multiforme.
Vorsetuzumab mafodotin is under investigation in clinical trial NCT01677390 (A Phase 1b Study of SGN-75 in Combination With Everolimus in Patients With Renal Cell Carcinoma).
Denintuzumab Mafodotin is an immunoconjugate consisting of an anti-CD19 monoclonal antibody conjugated to the auristatin derivative monomethyl auristatin F (MMAF), with potential antineoplastic activity. Upon administration of denintuzumab mafodotin, the antibody moiety targets the cell surface antigen CD19, found on a number of B-cell-derived cancers. Upon antibody/antigen binding and internalization, the immunoconjugate releases MMAF, which binds to tubulin and inhibits its polymerization. Inhibition of tubulin polymerization may result in G2/M phase arrest and tumor cell apoptosis. This causes inhibition of cell growth of CD19-expressing tumor cells. CD19, a B-cell antigen, is overexpressed by a variety of different cancer cell types.
Depatuxizumab Mafodotin is an epidermal growth factor receptor (EGFR) inhibitor, with potential antineoplastic activity. Upon intravenous infusion, depatuxizumab mafodotin inhibits the activity of EGFR, thereby preventing EGFR-mediated signaling. This may inhibit tumor growth in EGFR-overexpressing tumor cells. EGFR, a receptor tyrosine kinase overexpressed in certain tumor cell types, plays a key role in tumor cell proliferation and tumor vascularization.
Vorsetzumab Mafodotin is an antibody-drug conjugate (ADC) consisting of a humanized monoclonal antibody, directed against the extracellular domain of the human CD70 molecule, conjugated to the auristatin analogue monomethyl auristatin phenylalanine (MMAF), with potential antineoplastic activity. The anti-CD70 antibody moiety of vorsetuzumab mafodotin selectively binds to the extracellular domain of CD70 on tumor cell surfaces. Upon internalization, the MMAF moiety is released, binds to tubulin and inhibits its polymerization, which may result in G2/M phase arrest, tumor cell apoptosis and inhibition of cellular proliferation in tumor cells that overexpress CD70. CD70, the ligand for the costimulatory receptor CD27 and a member of the tumor necrosis factor (TNF) family, is found on the surfaces of various types of cancer cells.
Overview

Denintuzumab mafodotin is a targeted therapy classified as an antibody-drug conjugate, specifically designed to treat B-cell malignancies. It consists of a humanized monoclonal antibody that targets the CD19 antigen, which is commonly expressed on B cells, linked to a potent cytotoxic agent known as monomethyl auristatin F. This compound has shown promise in clinical trials for treating conditions such as acute lymphoblastic leukemia and non-Hodgkin lymphoma, demonstrating significant antitumor activity in preclinical and clinical settings .

Source and Classification

Denintuzumab mafodotin is derived from the humanized anti-CD19 monoclonal antibody denintuzumab, which is conjugated to monomethyl auristatin F through a non-cleavable linker. The classification of this compound falls under the category of antibody-drug conjugates, which are designed to deliver cytotoxic agents directly to cancer cells while minimizing damage to healthy tissues .

Synthesis Analysis

Methods and Technical Details

The synthesis of denintuzumab mafodotin involves several key steps:

  1. Antibody Production: Denintuzumab is produced through recombinant DNA technology in mammalian cell lines.
  2. Linker Attachment: A maleimidocaproyl linker is used to covalently attach the cytotoxic agent monomethyl auristatin F to the antibody. This linker is designed to be stable in circulation but releases the drug upon internalization by target cells.
  3. Purification: The resulting conjugate undergoes purification processes such as affinity chromatography to ensure high purity and correct drug-to-antibody ratio.

The technical details of the synthesis emphasize the importance of maintaining the integrity of both the antibody and the cytotoxic agent during the conjugation process to ensure efficacy and safety .

Molecular Structure Analysis

Structure and Data

Denintuzumab mafodotin features a complex molecular structure characterized by:

  • Molecular Weight: Approximately 145 kDa.
  • Components: Composed of a humanized IgG1 monoclonal antibody fragment linked to a cytotoxic agent via a stable linker.
  • Binding Sites: The structure includes specific binding sites for CD19, allowing for targeted delivery of the cytotoxic payload to B cells.

The molecular structure facilitates effective binding to CD19-expressing cells, leading to internalization and subsequent release of the cytotoxic agent within malignant cells .

Chemical Reactions Analysis

Reactions and Technical Details

Denintuzumab mafodotin undergoes several biochemical reactions once administered:

  1. Binding Reaction: The antibody binds specifically to CD19 on B cells.
  2. Internalization: Upon binding, the entire conjugate is internalized through endocytosis.
  3. Release of Cytotoxin: Inside the cell, the linker is cleaved (non-cleavable in this case) or degraded, releasing monomethyl auristatin F, which disrupts microtubule function leading to cell death.

These reactions highlight the mechanism by which denintuzumab mafodotin exerts its therapeutic effects against B-cell malignancies .

Mechanism of Action

Process and Data

The mechanism of action of denintuzumab mafodotin involves:

  1. Targeting CD19: The monoclonal antibody component binds specifically to CD19 on malignant B cells.
  2. Cellular Uptake: The binding triggers endocytosis, allowing for internalization of the drug-antibody complex.
  3. Cytotoxic Activity: Once inside, monomethyl auristatin F disrupts microtubule dynamics, leading to apoptosis (programmed cell death) in targeted cancer cells.

This targeted approach minimizes collateral damage to normal cells while effectively killing cancerous B cells .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Denintuzumab mafodotin exhibits several notable physical and chemical properties:

These properties are critical for ensuring safe administration and maintaining therapeutic efficacy over time .

Applications

Scientific Uses

Denintuzumab mafodotin has several applications in scientific research and clinical practice:

  • Oncology Treatments: Primarily used in clinical trials for treating relapsed or refractory B-cell malignancies such as acute lymphoblastic leukemia and non-Hodgkin lymphoma.
  • Preclinical Studies: Demonstrated efficacy in various patient-derived xenograft models, providing insights into its potential effectiveness across different B-cell malignancies.
  • Combination Therapies: Investigated in combination with other chemotherapeutic agents to enhance therapeutic outcomes.

The ongoing research into denintuzumab mafodotin aims to expand its applications and improve treatment protocols for patients with challenging hematological malignancies .

Properties

CAS Number

1165741-01-4

Product Name

Denintuzumab mafodotin

IUPAC Name

(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[6-[3-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]hexanoyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid

Molecular Formula

C52H83N7O13S

Molecular Weight

1046.3 g/mol

InChI

InChI=1S/C52H83N7O13S/c1-12-32(6)45(38(71-10)27-41(61)58-25-19-22-37(58)46(72-11)33(7)47(63)54-36(52(69)70)26-34-20-15-13-16-21-34)57(9)50(66)43(30(2)3)55-48(64)44(31(4)5)56(8)40(60)23-17-14-18-24-59-42(62)28-39(49(59)65)73-29-35(53)51(67)68/h13,15-16,20-21,30-33,35-39,43-46H,12,14,17-19,22-29,53H2,1-11H3,(H,54,63)(H,55,64)(H,67,68)(H,69,70)/t32-,33+,35-,36-,37-,38+,39?,43-,44-,45-,46+/m0/s1

InChI Key

BXTJCSYMGFJEID-XMTADJHZSA-N

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN3C(=O)CC(C3=O)SCC(C(=O)O)N

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)CCCCCN3C(=O)CC(C3=O)SC[C@@H](C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.